

Artobiloxanthone vs cycloartobiloxanthone activity comparison

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Compound Focus: Artobiloxanthone

CAS No.: 121748-25-2

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Biological Activities at a Glance

Activity	Artobiloxanthone	Cycloartobiloxanthone
Anticancer Cytotoxicity	IC ₅₀ ~11 μM (Oral cancer SAS cells) [1]	IC ₅₀ ~59 μM (Lung cancer H460 cells) [2]
Apoptosis Induction	Activates caspase-3 and caspase-9; Suppresses Bcl-2, COX-2, VEGF, MMP-9; Modulates Akt/mTOR and STAT-3 pathways [1]	Triggers mitochondria-dependent pathway; Increases p53 and BAX; Decreases Bcl-2 and MCL-1; Activates caspase-9, caspase-3, and cleaves PARP [2]
Anti-migration & Invasion	Information not clearly available in search results.	Inhibits migration and invasion; Reduces filopodia formation; Suppresses p-FAK (Tyr397), CDC42, integrins (α5, αV, β3), and inhibits Epithelial-Mesenchymal Transition (EMT) [3]

| **Other Notable Activities** | • Bacterial neuraminidase inhibition [4] • α-Glucosidase inhibition (competitive) [5] | • α-Glucosidase inhibition (competitive) [5] • Bacterial neuraminidase inhibition [4] || **Selectivity Index (SI)** | ~6.4 (in oral cancer SAS cells) [1] | Information not available in search results. |

Detailed Experimental Insights

The following section provides more detail on the key experiments from which the above data is derived.

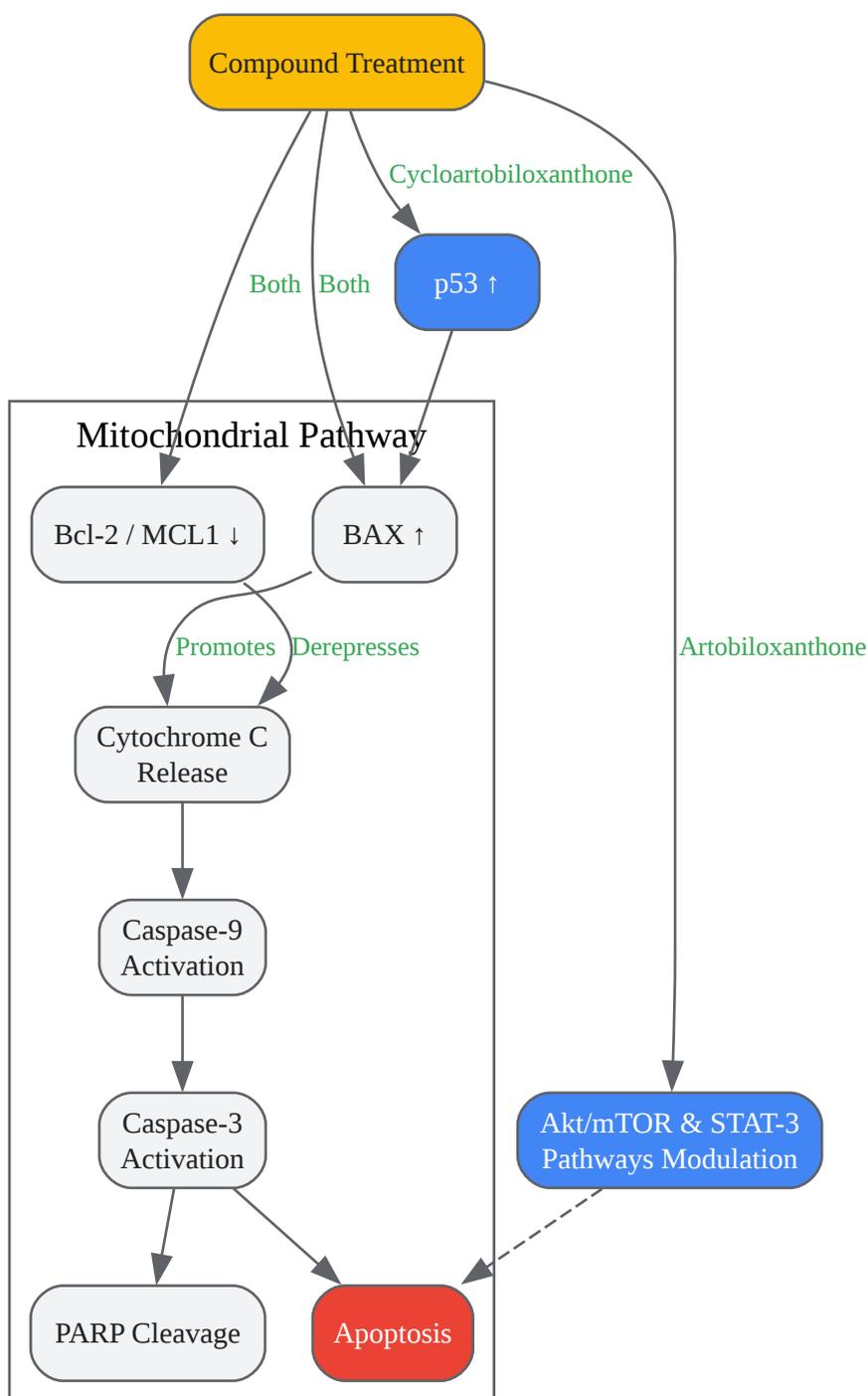
Experimental Data on Cytotoxicity and Selectivity

A 2024 study on oral squamous cell carcinoma (OSCC) provided a rare direct comparison. The researchers determined the **Selectivity Index (SI)**, a key metric that reflects a compound's ability to target cancer cells over normal cells. A higher SI (≥ 3 is often considered promising) indicates better potential for therapeutic development [1].

- **Artobioxanthone** showed an IC_{50} of 11 μM in SAS oral cancer cells and an SI of **6.4** [1].
- **Cycloartobioxanthone** was not included in this particular selectivity assay. Its cited IC_{50} value of $\sim 59 \mu\text{M}$ comes from a different study on lung cancer H460 cells, making a direct potency comparison difficult [2].

Key Signaling Pathways in Apoptosis

Both compounds can induce programmed cell death (apoptosis) in cancer cells through the mitochondrial pathway. The diagram below summarizes the key proteins involved based on experimental evidence.



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The experimental basis for this pathway is as follows:

- **For Artobiloxanthone:** In oral cancer SAS cells, treatment led to activation of caspase-3 and caspase-9, suppression of anti-apoptotic Bcl-2, and modulation of Akt/mTOR and STAT-3 signaling pathways [1].

- **For Cycloartobiloxanthone:** In lung cancer H460 cells, treatment increased levels of p53 and pro-apoptotic BAX, decreased anti-apoptotic Bcl-2 and MCL1, and activated caspase-9, caspase-3, and cleaved PARP [2].

Methodology for Anti-Migration & Invasion Assays

A key differentiating factor is the well-documented anti-metastatic activity of cyclo**artobiloxanthone**. The experiments validating this are summarized below [3]:

- **Cell Viability (MTT Assay):** Confirmed non-cytotoxic concentrations (<10 μM) were used to ensure effects were not due to cell death.
- **Migration & Invasion Assays:** Treated cancer cells were placed in chambers (with a porous membrane coated with Matrigel for invasion assay, without for migration). The number of cells migrating/invading through the membrane after treatment was quantified.
- **Filopodia Staining (Rhodamine-Phalloidin):** Filopodia (actin-rich cell protrusions for movement) were stained and visualized. A significant reduction was observed in treated cells.
- **Protein Analysis (Western Blot):** Quantified changes in key proteins regulating cell motility, showing reduced levels of p-FAK(Tyr397), CDC42, integrins ($\alpha 5$, αV , $\beta 3$), and markers of Epithelial-Mesenchymal Transition (EMT).

Other Pharmacological Activities

Both compounds exhibit other potentially useful bioactivities, suggesting a broad pharmacological profile:

- **α -Glucosidase Inhibition:** Both compounds act as **competitive inhibitors** of this enzyme, which is a target for managing type 2 diabetes [5].
- **Bacterial Neuraminidase (BNA) Inhibition:** Both have been isolated from *A. elasticus* and identified as inhibitors of BNA, an enzyme involved in bacterial infections and biofilm formation [4].

Conclusion for Researchers

In summary, while both **artobiloxanthone** and cyclo**artobiloxanthone** are promising natural products with cytotoxic and enzyme-inhibitory properties, current research suggests they may have different therapeutic emphases:

- **Artobiloxanthone** demonstrates a **higher selectivity** for oral cancer cells in a direct assay, indicating its potential as a more targeted anticancer agent [1].
- **Cycloartobiloxanthone** has more robust experimental evidence for **inhibiting metastasis**, showing a multi-faceted ability to block cell migration and invasion [3].

The choice for further investigation would depend on the therapeutic goal: a more selective cytotoxic agent or one with strong anti-metastatic properties.

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References

1. Natural Prenylflavones from the Stem Bark of Artocarpus ... [pmc.ncbi.nlm.nih.gov]
2. Cycloartobiloxanthone Induces Human Lung Cancer Cell ... [pmc.ncbi.nlm.nih.gov]
3. Cycloartobiloxanthone Inhibits Migration and Invasion of ... [pubmed.ncbi.nlm.nih.gov]
4. New dihydrobenzoxanthone derivatives with bacterial ... [sciencedirect.com]
5. Competitive α -glucosidase inhibitors ... [pmc.ncbi.nlm.nih.gov]

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